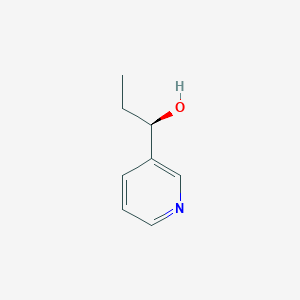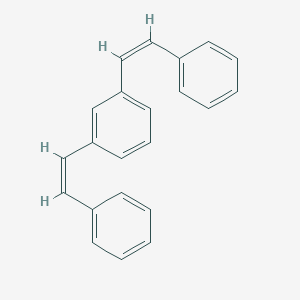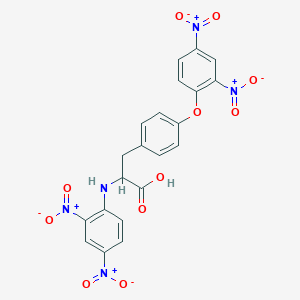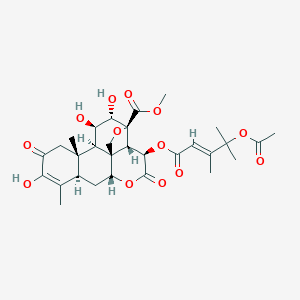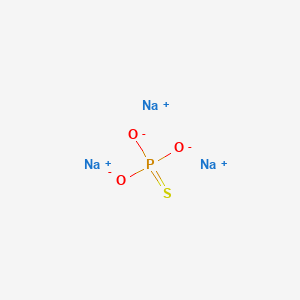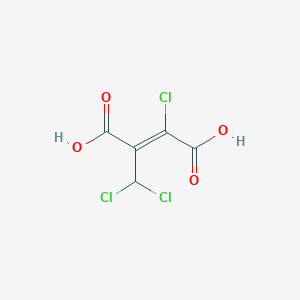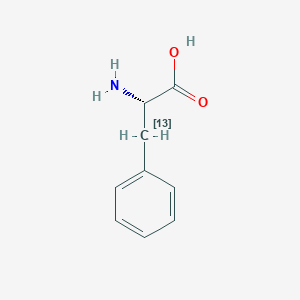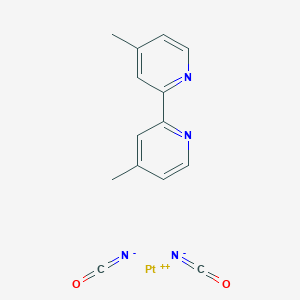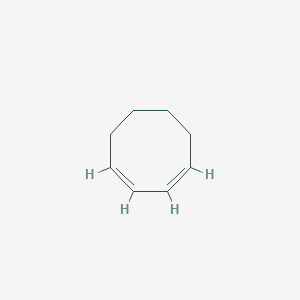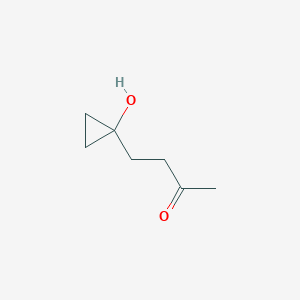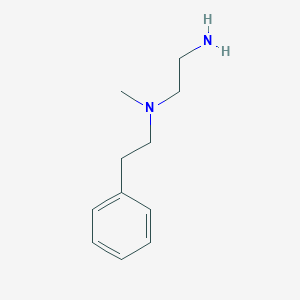
N-Methyl-N-(2-phenylethyl)ethane-1,2-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-Methyl-N-(2-phenylethyl)ethane-1,2-diamine” is a chemical compound with the molecular formula C11H18N2 . It is used for experimental and research purposes .
Molecular Structure Analysis
The molecular weight of “N-Methyl-N-(2-phenylethyl)ethane-1,2-diamine” is 178.274 g/mol . The molecular structure can be represented by the canonical SMILES string: CN(CCC1=CC=CC=C1)CCN .Physical And Chemical Properties Analysis
“N-Methyl-N-(2-phenylethyl)ethane-1,2-diamine” has a boiling point of 265.2ºC at 760 mmHg and a density of 0.975 g/cm³ . It also has a flash point of 106ºC .Aplicaciones Científicas De Investigación
Opioid Research
- Field : Health and Human Services, Drug Design and Synthesis Section, Molecular Targets and Medications Discovery Branch .
- Application : The compound is used in research related to opioid receptors. The agonist vs antagonist activity of the compound was found to be dependent on chirality .
- Methods : The research involves a series of “Tail Wags Dog” experiments .
- Results : The 1R,5R,9S-enantiomer of the N-p-nitrophenethyl-5-phenylmorphan was found to be a potent MOR agonist, and the 1S,5S,9R-enantiomer acted as a MOR antagonist .
Antileishmanial Research
- Field : Medicinal Chemistry .
- Application : The compound is used in research related to Leishmaniasis, a neglected vector-borne skin disease caused by the bite of obligate intracellular protozoan of the genus Leishmania .
- Methods : The research involves the synthesis, characterization, in vitro biological and docking evaluation of N,N’ - (ethane-1,2-diyl)bis (benzamides) .
- Results : Some of the tested bis-amides displayed good dose-dependent response. The bis-amide (3f) caused 85% inhibition and was ranked as the most effective leishmaniacidal bis-amides followed by the bis-amide (3 g) with 73.54% inhibition of leishmanial promastigotes .
Propiedades
IUPAC Name |
N'-methyl-N'-(2-phenylethyl)ethane-1,2-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2/c1-13(10-8-12)9-7-11-5-3-2-4-6-11/h2-6H,7-10,12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNEUMPZMEXPLOM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1=CC=CC=C1)CCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30500124 |
Source


|
| Record name | N~1~-Methyl-N~1~-(2-phenylethyl)ethane-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30500124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methyl-N-(2-phenylethyl)ethane-1,2-diamine | |
CAS RN |
1629-33-0 |
Source


|
| Record name | N~1~-Methyl-N~1~-(2-phenylethyl)ethane-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30500124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

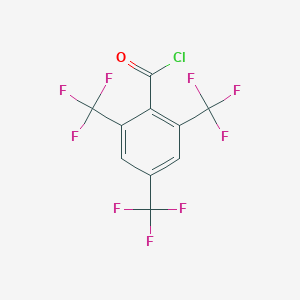
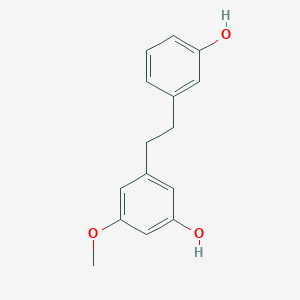
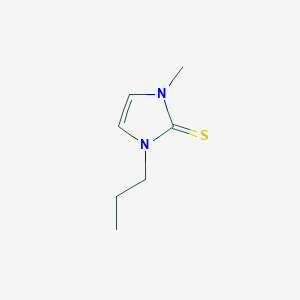
![3-Phenyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine](/img/structure/B162258.png)
